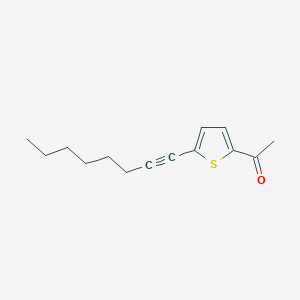

1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one

Description

Overview of Acetylenic and Acetylated Thiophene (B33073) Derivatives in Contemporary Research

The functionalization of the thiophene core with acetylenic (containing a carbon-carbon triple bond) and acetyl (a methyl ketone) groups introduces diverse reactivity and potential applications. Acetylenic thiophenes, in particular, have been a subject of significant research due to their interesting biological activities. researchgate.net Studies have described these compounds as possessing nematicidal, insecticidal, antibacterial, antifungal, and antiviral properties. researchgate.net Furthermore, certain acetylenic thiophene and furan (B31954) derivatives have demonstrated anti-inflammatory and antinociceptive (pain-relieving) effects in experimental models. researchgate.net

The acetyl group on the thiophene ring, as seen in the parent compound 2-acetylthiophene (B1664040), is a key synthetic handle. nist.gov For instance, 2-acetyl-5-methylthiophene (B1664034) is known to undergo palladium-catalyzed cross-coupling reactions with aryl bromides. chemicalbook.com This type of reaction is fundamental in organic synthesis for creating more complex molecules by forming new carbon-carbon bonds. This reactivity highlights how acetylated thiophenes like 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one can serve as intermediates for constructing larger, more elaborate chemical architectures for materials science or pharmacological screening.

Research Trajectories for Complex Organosulfur Compounds

The study of complex organosulfur compounds, including advanced thiophene derivatives, is progressing along several key trajectories. One major area is the development of novel synthetic methodologies. Research into the reactions of thiophenes with transition metal complexes continues to reveal new patterns of reactivity, which can be harnessed for more efficient and atom-economical syntheses of important heterocyclic structures. researchgate.net

Another frontier lies in astrochemistry, where the origins of sulfur-bearing organic compounds in the solar system are being investigated. researchgate.net Recent laboratory experiments simulating space weathering have shown that the irradiation of organic materials with high-energy sulfur ions can lead to the formation of a wide variety of complex organosulfur compounds. researchgate.net This research provides new insights into the pristine organosulfur chemistry of the Solar System. researchgate.net

Additionally, advancements in analytical chemistry are crucial for the field. The volatile and reactive nature of many organosulfur compounds presents measurement challenges. nih.gov New research focuses on developing straightforward and robust analytical methods, such as headspace chromatography, for the routine analysis of organosulfur compounds in complex liquid and gaseous mixtures. nih.gov Such methods are vital for applications ranging from the desulfurization of natural gas to monitoring environmental waste streams. nih.gov

Structure

3D Structure

Properties

CAS No. |

662138-55-8 |

|---|---|

Molecular Formula |

C14H18OS |

Molecular Weight |

234.36 g/mol |

IUPAC Name |

1-(5-oct-1-ynylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C14H18OS/c1-3-4-5-6-7-8-9-13-10-11-14(16-13)12(2)15/h10-11H,3-7H2,1-2H3 |

InChI Key |

OSIFEBCQKKXSIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1=CC=C(S1)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Oct 1 Ynyl 2 Thienyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts, Integration, and Coupling Constants

The ¹H NMR spectrum of 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one is expected to display distinct signals corresponding to the acetyl group, the thiophene (B33073) ring, and the octynyl side chain.

The two protons on the thiophene ring, H-3 and H-4, are anticipated to appear as doublets in the aromatic region of the spectrum. Based on data from analogous compounds like 1-(5-methyl-2-thienyl)ethan-1-one, the proton at the 4-position (H-4) is expected to be downfield due to the deshielding effect of the adjacent sulfur atom and the acetyl group. chemicalbook.comnih.gov The proton at the 3-position (H-3) would consequently be found slightly upfield. These two protons would show a characteristic coupling constant (J) typical for protons on a thiophene ring.

The acetyl group's three methyl protons are predicted to appear as a sharp singlet, likely around δ 2.56 ppm, a value consistent with other 2-acetylthiophene (B1664040) derivatives. nih.gov The integration of this peak would correspond to three protons.

The octynyl side chain protons would exhibit signals in the aliphatic region of the spectrum. The methylene (B1212753) group (CH₂) adjacent to the acetylenic triple bond is expected to appear as a triplet. The subsequent methylene groups along the chain would produce overlapping multiplet signals, while the terminal methyl group (CH₃) of the hexyl portion would present as a distinct triplet.

Predicted ¹H NMR Data for this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Framework and Functional Group Characterization

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For this compound, fourteen distinct carbon signals are expected.

The most downfield signal would correspond to the carbonyl carbon of the acetyl group, typically appearing in the range of δ 190-200 ppm. The carbons of the thiophene ring are expected between δ 125-150 ppm. nih.gov The acetyl methyl carbon would give a signal in the upfield region, around δ 25-30 ppm. The two sp-hybridized carbons of the alkyne triple bond have characteristic shifts between δ 80-100 ppm. The remaining signals in the upfield region (δ 14-35 ppm) would correspond to the six carbons of the hexyl portion of the octynyl chain.

Predicted ¹³C NMR Data for this compound

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

While 1D NMR provides data on individual atoms, 2D NMR experiments establish the connectivity between them, which is crucial for unambiguous structural confirmation. bas.bg

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak between the H-3 and H-4 protons of the thiophene ring, confirming their adjacency. It would also map out the connectivity of the entire octynyl side chain, showing correlations between adjacent methylene groups and between the terminal methyl group and its neighboring methylene group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal to its corresponding carbon signal as laid out in the tables above. For example, it would show a cross-peak between the singlet at ~δ 2.56 ppm and the carbon signal at ~δ 26.5 ppm, confirming the assignment of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful experiments for piecing together a molecule's structure, as it shows correlations between protons and carbons that are two or three bonds away. For this compound, key HMBC correlations would include:

Correlation from the acetyl methyl protons to both the carbonyl carbon (C=O) and the C-2 of the thiophene ring.

Correlations from the H-4 proton to carbons C-2, C-3, and C-5, and from the H-3 proton to C-2, C-4, and C-5, confirming the substitution pattern on the ring.

Crucially, a correlation from the methylene protons adjacent to the alkyne to C-5 of the thiophene ring and to both acetylenic carbons would firmly establish the connection between the octynyl chain and the thiophene ring at the 5-position.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Diagnostic Vibrational Modes of the Thiophene Ring System

The 2,5-disubstituted thiophene ring has several diagnostic absorption bands in the IR spectrum. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the region of 1400–1600 cm⁻¹. researchgate.net Furthermore, C-S stretching modes within the thiophene ring can be observed, often between 650 and 850 cm⁻¹.

Characterization of Acetylenic Carbon-Carbon Triple Bond Stretching Frequencies

The carbon-carbon triple bond (C≡C) of the octynyl group provides a highly diagnostic signal. For an internal, disubstituted alkyne like the one in this molecule, the C≡C stretching vibration is expected to produce a weak to medium intensity band in the range of 2100-2260 cm⁻¹. This region of the IR spectrum is relatively uncongested, making this peak a key identifier for the alkyne functionality.

Summary of Key Predicted IR Absorption Bands

Table of Mentioned Compounds

Analysis of Carbonyl (C=O) Group Absorption Profiles

The infrared (IR) spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of its carbonyl (C=O) group. In conjugated ketones, the position of this band is influenced by several factors, including resonance and the electronic effects of substituents on the aromatic ring. For a comparable molecule, 2-acetylthiophene, the carbonyl absorption is observed in the region of 1665-1675 cm⁻¹.

For this compound, the presence of the electron-donating oct-1-ynyl group in conjugation with the thiophene ring and the carbonyl group is expected to lower the C=O stretching frequency. This is due to the delocalization of electron density from the alkyne into the carbonyl group, which reduces the double bond character of the C=O bond. Consequently, the absorption peak for the carbonyl group in this specific compound is anticipated to appear at a slightly lower wavenumber compared to 2-acetylthiophene, likely in the range of 1655-1665 cm⁻¹ . This shift provides key evidence for the extended conjugation within the molecule.

Table 1: Expected Infrared Absorption Data for Key Functional Groups

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1655 - 1665 | Strong |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Medium to Weak |

| C-H (sp) | Stretch | ~3300 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for deducing its structure from fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S). For this compound, with the molecular formula C₁₄H₁₆OS, the theoretical monoisotopic mass can be precisely calculated. HRMS analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The experimental determination of the molecular ion peak at a value extremely close to the calculated mass would serve to validate the proposed molecular formula. nih.gov

Table 2: HRMS Data

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique |

|---|

Interpretation of Fragmentation Pathways for Structural Information

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion of this compound (M⁺˙ at m/z = 232) undergoes characteristic fragmentation, providing valuable structural insights. chemguide.co.uk The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group, known as α-cleavage. miamioh.edu

Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This α-cleavage results in the formation of a stable acylium ion [M-15]⁺ at m/z = 217. This is often a prominent peak in the mass spectra of methyl ketones. libretexts.org

Loss of an acetyl group ([M-COCH₃]⁺): Cleavage of the bond between the carbonyl carbon and the thiophene ring results in a fragment at m/z = 189.

McLafferty Rearrangement: While less common for aromatic ketones where α-cleavage dominates, a McLafferty rearrangement is theoretically possible if the alkyl chain were on the other side of the carbonyl. In this structure, it is not a primary expected pathway.

Cleavage of the Alkynyl Chain: The long octynyl chain can undergo fragmentation, typically leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

Thiophene Ring Fragmentation: The stable thiophene ring can also fragment, although this often requires higher energy. Rupture of the ring can lead to characteristic sulfur-containing ions. arkat-usa.org

A plausible major fragmentation pathway would be the initial loss of the methyl group to form the base peak or a significantly intense peak at m/z 217.

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 232 | [C₁₄H₁₆OS]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 189 | [M - COCH₃]⁺ | Cleavage of acetyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation System Investigation

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing information about its conjugated system. researchgate.net The spectrum of this compound is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. The core chromophore is the 2-acetylthiophene system, which itself shows strong UV absorption. nist.govnist.gov

The extended conjugation provided by the oct-1-ynyl group at the 5-position of the thiophene ring significantly influences the electronic structure. This extension of the π-system leads to a bathochromic (red) shift, meaning the absorption maxima (λ_max) occur at longer wavelengths compared to 2-acetylthiophene alone. researchgate.net One would expect to see a strong absorption band for the π→π* transition, characteristic of the entire conjugated system, likely above 300 nm. A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may also be observed.

Table 4: Expected UV-Vis Absorption Data (in Ethanol)

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π → π* | ~310 - 330 | High | Thienyl-alkyne-ketone system |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive description of its crystal structure is not available. However, based on its molecular structure, a hypothetical analysis of its potential solid-state arrangement can be proposed. nih.gov

Elucidation of Crystal Packing Arrangements and Intermolecular Interactions

Potential interactions that would govern the supramolecular assembly include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the acidic acetyl protons or aromatic thiophene protons and the oxygen atom of the carbonyl group of a neighboring molecule.

π-π Stacking: The planar thiophene rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The orientation (e.g., parallel-displaced or T-shaped) would depend on the electrostatic potential of the ring.

Van der Waals Forces: The long, flexible octyl portion of the alkyne chain would primarily interact through weaker van der Waals forces. These interactions would likely lead to the segregation of the aliphatic chains into hydrophobic domains within the crystal structure, while the polar aromatic ketone portions would form more ordered arrangements.

The interplay of these forces would determine the final crystal packing motif, influencing physical properties such as melting point and solubility. researchgate.net

Conformational Analysis of Flexible Alkynyl Chains

Computational approaches, such as ab initio and Density Functional Theory (DFT) calculations, are powerful tools for exploring the potential energy surface of flexible molecules. For molecules with long alkyl chains, a multitude of conformers can exist. acs.org These studies often focus on the torsion angles of the chain, particularly those closest to the aromatic ring, to identify low-energy conformations. researchgate.net In the case of the octynyl chain in this compound, rotations around the C-C single bonds of the hexyl group attached to the alkyne moiety would be the primary source of conformational isomerism.

Studies on similar systems, such as long-chain alkylbenzenes and poly(3-alkylthiophenes), have shown that alkyl chains can adopt various conformations, from fully extended (all-trans) to more compact, folded structures. researchgate.netaip.org The relative stability of these conformers is determined by a delicate balance of factors including steric repulsion and weak intramolecular interactions, such as CH/π interactions where the alkyl chain folds back over the aromatic ring. researchgate.net For the octynyl group, the linear geometry of the C≡C triple bond imposes a rigid, rod-like segment extending from the thiophene ring. The flexibility is therefore concentrated within the subsequent hexyl portion of the chain.

The primary dihedral angles that would define the key conformations of the octynyl chain are those around the C4-C5, C5-C6, C6-C7, and C7-C8 bonds of the octynyl group. The potential energy surface for such a chain can be complex, often described as an "egg carton" shape, with numerous local minima corresponding to different stable conformers that are close in energy. aip.org

An illustrative representation of the degrees of freedom in the octynyl chain is presented below:

| Dihedral Angle | Description | Expected Conformational Influence |

| Th-C≡C-C | Defines the orientation of the chain relative to the ring | Largely rigid |

| ≡C-C-CH₂ | Rotation around the first sp³ carbon | Influences the initial direction of the flexible chain |

| C-CH₂-CH₂ | Gauche and anti conformations | Key determinant of chain folding or extension |

| CH₂-CH₂-CH₂ | Multiple rotatable bonds | Leads to a large number of possible conformers |

Chemometric and Multivariate Statistical Methods in Spectroscopic Data Interpretation

The structural elucidation of complex molecules like this compound, especially when analyzed as part of a larger set of related compounds, can be greatly enhanced by the application of chemometric and multivariate statistical methods. diva-portal.org These techniques are designed to extract meaningful information from large and complex datasets, such as those generated by modern spectroscopic instruments (e.g., NMR, IR, Mass Spectrometry). numberanalytics.comarxiv.org Rather than analyzing individual spectral features one by one, multivariate methods consider all variables simultaneously, allowing for the identification of patterns, correlations, and trends that might otherwise be missed. nih.gov

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique in the chemometric analysis of spectroscopic data. nih.gov If a series of related alkynyl-thienyl ketones were synthesized, their NMR or IR spectra could be collected. Each spectrum represents a point in a high-dimensional space, where the variables are the intensities at each chemical shift or frequency. PCA reduces the dimensionality of this data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.com The first few PCs typically capture the most significant variance in the data. A scores plot of PC1 vs. PC2, for example, would visually group the compounds based on their structural similarities as reflected in their spectra.

For instance, a hypothetical dataset for a series of 1-(5-alkynyl-2-thienyl)ethan-1-one derivatives could be arranged in a matrix for PCA, as illustrated in the table below.

| Sample | Variable 1 (e.g., δ 7.7 ppm) | Variable 2 (e.g., δ 7.1 ppm) | Variable 3 (e.g., ν 2230 cm⁻¹) | ... | Variable n |

| C4-alkyne | Intensity value | Intensity value | Absorbance value | ... | Value |

| C6-alkyne | Intensity value | Intensity value | Absorbance value | ... | Value |

| C8-alkyne | Intensity value | Intensity value | Absorbance value | ... | Value |

| C10-alkyne | Intensity value | Intensity value | Absorbance value | ... | Value |

Hierarchical Cluster Analysis (HCA) is another unsupervised method that can be applied to spectroscopic data. HCA groups samples based on their similarity, representing the results as a dendrogram. mdpi.com This can reveal clusters of molecules with similar side-chain lengths or substitution patterns.

Supervised methods, such as Partial Least Squares (PLS), can also be employed. nih.gov If a particular property of the molecules (e.g., a biological activity) was measured, a PLS model could be built to correlate the spectroscopic data with that property. This would help in identifying the specific spectral features, and thus the structural motifs, that are responsible for the observed activity. The combination of spectroscopy and chemometrics provides a powerful toolkit for high-throughput screening and quantitative structure-activity relationship (QSAR) studies. nih.gov

Reactivity and Transformations of 1 5 Oct 1 Ynyl 2 Thienyl Ethan 1 One

Chemical Reactions Involving the Thiophene (B33073) Heterocycle

The thiophene ring in 1-(5-oct-1-ynyl-2-thienyl)ethan-1-one is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the acetyl and oct-1-ynyl groups, influence the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for thiophenes. fiveable.mepitt.edu The acetyl group at the C2 position is an electron-withdrawing group and acts as a deactivator for electrophilic substitution. Conversely, the sulfur atom in the thiophene ring is an ortho, para-director, activating the C3 and C5 positions. In this molecule, the C5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 and C4 positions. The acetyl group's deactivating effect would make these reactions less facile than on an unsubstituted thiophene.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) onto the thiophene ring, typically using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid like FeBr3 or FeCl3. lumenlearning.com

Sulfonation: The introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Acylation and Alkylation: The introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. pitt.edu

The directing effects of the substituents on the thiophene ring are crucial in determining the outcome of these reactions. The interplay between the deactivating acetyl group and the activating effect of the sulfur heteroatom will dictate the precise location of substitution. organicchemistrytutor.com

Conversely, the functional groups present in this compound could potentially participate in intramolecular cyclization reactions to form new ring systems. For example, under certain catalytic conditions, the acetyl and alkynyl groups could react to form a new fused ring adjacent to the thiophene.

Reactions at the Oct-1-ynyl (Alkyne) Functionality

The terminal alkyne of the oct-1-ynyl group is a versatile functional group capable of undergoing a wide array of transformations. masterorganicchemistry.comwikipedia.org

The carbon-carbon triple bond can readily undergo addition reactions. masterorganicchemistry.com

Hydrogenation: The triple bond can be fully reduced to an alkane (octyl group) using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. Partial reduction to a cis-alkene can be achieved using Lindlar's catalyst, while reduction to a trans-alkene can be accomplished using sodium in liquid ammonia (B1221849). masterorganicchemistry.com

Halogenation: The addition of one equivalent of a halogen (e.g., Br2, Cl2) across the triple bond yields a dihaloalkene. The addition of a second equivalent results in a tetrahaloalkane. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms. The addition of two equivalents of HX leads to a geminal dihalide. libretexts.org

Hydroboration-Oxidation: This two-step reaction sequence results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde after tautomerization of the intermediate enol. wikipedia.org

Hydration: In the presence of a mercury catalyst, the Markovnikov addition of water across the triple bond occurs, leading to the formation of a ketone after tautomerization. msu.edu

| Reaction | Reagents | Product | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C | 1-(5-Octyl-2-thienyl)ethan-1-one | N/A |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | 1-(5-(Z)-Oct-1-enyl-2-thienyl)ethan-1-one | cis-alkene |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | 1-(5-(E)-Oct-1-enyl-2-thienyl)ethan-1-one | trans-alkene |

| Halogenation (1 eq.) | X₂ (e.g., Br₂) | 1-(5-(1,2-Dihaloct-1-enyl)-2-thienyl)ethan-1-one | Typically anti-addition |

| Hydrohalogenation (1 eq.) | HX (e.g., HBr) | 1-(5-(1-Halooct-1-enyl)-2-thienyl)ethan-1-one | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-(5-(1-Oxooctyl)-2-thienyl)ethan-1-one (aldehyde) | Anti-Markovnikov |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(5-(2-Oxooctyl)-2-thienyl)ethan-1-one (ketone) | Markovnikov |

The terminal alkyne is an excellent substrate for various coupling reactions, allowing for the extension of the carbon chain and the formation of more complex molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful method for forming carbon-carbon bonds. This reaction is often used to introduce alkynyl groups onto aromatic rings. nih.gov

Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant, terminal alkynes can couple to form a symmetrical diyne.

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diyne.

The terminal proton of the oct-1-ynyl group is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH2), to form a nucleophilic acetylide. masterorganicchemistry.com This acetylide can then react with various electrophiles.

Alkylation: The acetylide can react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, resulting in an internal alkyne. masterorganicchemistry.com

Addition to Carbonyls: The acetylide can add to aldehydes and ketones to form propargyl alcohols. nih.gov

These reactions allow for the selective modification of the alkyne functionality without affecting the thiophene ring or the acetyl group, highlighting the chemo- and regioselective nature of these transformations. nih.govrsc.org

Transformations of the Ethanone (B97240) (Ketone) Moiety

The ethanone group is a central feature of this compound, offering a primary site for a variety of chemical transformations. The electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-protons dictate its reactivity. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions to the Carbonyl Carbon (e.g., Grignard Reagents, Hydride Reductions)

One of the most fundamental reactions of ketones is nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.org This process involves the attack of a nucleophile on the electrophilic carbon of the C=O group, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this transformation. libretexts.org

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that readily react with ketones. leah4sci.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to produce a tertiary alcohol. The R-group from the Grignard reagent adds to the carbonyl carbon, elongating the carbon chain. mnstate.eduyoutube.com For example, using methylmagnesium bromide would result in the formation of 2-(5-oct-1-ynyl-2-thienyl)propan-2-ol.

Hydride Reductions: The ketone moiety can be readily reduced to a secondary alcohol using hydride-based reducing agents. khanacademy.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for this transformation. youtube.com These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which, after protonation (typically from the solvent or an acidic workup), yields the corresponding secondary alcohol, 1-(5-oct-1-ynyl-2-thienyl)ethan-1-ol. youtube.comkhanacademy.org LiAlH₄ is a much stronger reducing agent than NaBH₄, but both are effective for ketone reduction.

Table 1: Nucleophilic Addition Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | 1. CH₃MgBr2. H₃O⁺ | 2-(5-Oct-1-ynyl-2-thienyl)propan-2-ol |

| This compound | 1. NaBH₄2. H₂O/H⁺ | 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-ol |

Condensation Reactions (e.g., Aldol (B89426), Claisen, Knoevenagel)

Condensation reactions are a cornerstone of carbon-carbon bond formation. The aldol reaction, for instance, involves the reaction of an enol or enolate ion with a carbonyl compound. libretexts.org The methyl protons alpha to the carbonyl group in this compound are acidic and can be removed by a base to form a nucleophilic enolate. msu.edu

This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone. The initial product is a β-hydroxy ketone, known as an aldol adduct. libretexts.org Often, this adduct can be readily dehydrated upon heating or under acidic/basic conditions to yield a more stable α,β-unsaturated ketone, a product of aldol condensation. While Claisen and Knoevenagel condensations are related, they typically involve esters or compounds with more activated methylene (B1212753) groups, respectively.

Table 2: Aldol Condensation

| Reactant | Conditions | Intermediate Product (Adduct) | Final Product (Condensation) |

|---|

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation at the α-carbon)

Alpha-substitution reactions proceed via an enol or enolate intermediate, where a hydrogen atom on the alpha-carbon is replaced by an electrophile. libretexts.orgmsu.edu The methyl group of the ethanone moiety is the sole site for this type of reaction in this molecule. libretexts.org

Halogenation: In the presence of an acid or base catalyst, ketones can be halogenated at the α-position using halogens like Br₂, Cl₂, or I₂. msu.edu Under basic conditions, the reaction is often difficult to stop at mono-substitution and can proceed to replace all alpha-hydrogens. msu.edu Acid-catalyzed halogenation tends to result in mono-halogenation at the more substituted alpha-carbon. msu.edu For this compound, this would lead to the formation of 1-(5-oct-1-ynyl-2-thienyl)-2-haloethan-1-one.

Alkylation: The enolate formed by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can act as a nucleophile in an Sₙ2 reaction with an alkyl halide. msu.edu This results in the formation of a new carbon-carbon bond at the alpha-position, providing a powerful method for elaborating the carbon skeleton.

Table 3: Alpha-Substitution Reactions

| Starting Material | Reagents | Reaction Type | Product |

|---|---|---|---|

| This compound | Br₂, H⁺ or NaOH | Halogenation | 2-Bromo-1-(5-oct-1-ynyl-2-thienyl)ethan-1-one |

Studies on Chemoselectivity and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites—the ketone, the alkyne, and the thiophene ring—makes this compound an interesting substrate for studying selectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Nucleophilic Addition vs. Alkyne Reaction: Strong nucleophiles like Grignard reagents and hydrides will selectively attack the highly electrophilic carbonyl carbon over the less reactive internal alkyne. masterorganicchemistry.commasterorganicchemistry.com

Reduction: Selective reduction of one functional group in the presence of the other is a common challenge. Catalytic hydrogenation with Lindlar's catalyst could potentially reduce the alkyne to a (Z)-alkene without affecting the ketone. Conversely, a chemoselective reduction of the ketone to an alcohol can be achieved with NaBH₄, which typically does not reduce isolated alkynes.

Regioselectivity concerns the preferential reaction at one of two or more similar positions within a molecule. masterorganicchemistry.com

Enolate Formation: For alpha-substitution, the ketone is a methyl ketone, meaning all enolizable protons are equivalent. Therefore, the formation of the enolate is inherently regioselective, occurring only at the methyl group. libretexts.org

Condensation Reactions: In cases of unsymmetrical diketones, the regioselectivity of condensation can be complex. researchgate.net However, in the self-condensation of this specific ketone, the issue of regioselectivity is simplified as the nucleophilic enolate and the electrophilic ketone partner are identical.

Derivatization for Downstream Synthetic Applications and Material Precursors

The transformations described above allow for the derivatization of this compound into a wide array of new molecules with potential applications in medicinal chemistry and materials science. Thiophene-containing compounds are well-known building blocks for organic electronics, such as conducting polymers and organic photovoltaics.

Alcohol Derivatives: The secondary and tertiary alcohols produced from hydride reduction and Grignard reactions, respectively, can serve as precursors for esters, ethers, or be used in elimination reactions to form alkenes.

Elaboration of the Carbon Skeleton: Alpha-alkylation and aldol condensation reactions provide routes to build more complex carbon frameworks, introducing new functional groups and stereocenters.

Modification of the Alkyne: The octynyl side chain can be further functionalized. For example, hydration of the alkyne would yield a second ketone, creating a 1,4-dicarbonyl compound. The alkyne can also participate in cycloaddition reactions, such as the Sonogashira coupling or "click" chemistry, to link the molecule to other fragments or polymer chains.

These derivatizations allow for the systematic modification of the molecule's electronic and steric properties, enabling the synthesis of a library of related compounds for further investigation as advanced material precursors or biologically active agents.

Theoretical and Computational Investigations of 1 5 Oct 1 Ynyl 2 Thienyl Ethan 1 One

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one, these calculations illuminate the molecule's fundamental electronic and structural properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. wikipedia.orgreddit.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. reddit.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the octynyl substituent, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the acetyl group, the primary site for nucleophilic attack. Computational studies on analogous thienyl ketones, often employing Density Functional Theory (DFT) at levels like B3LYP, provide a framework for these predictions. researchgate.net For instance, studies on similar di-2-thienyl ketones have shown how substituent changes can modulate the HOMO and LUMO energy levels. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 4.7 eV | Reflects chemical reactivity and stability. |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 1.8 eV | Energy released upon gaining an electron. |

Note: These values are illustrative and based on typical data for similar thienyl ketone structures. Actual values would require specific DFT calculations for this molecule.

Geometry Optimization and Conformational Landscape Exploration

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like DFT with basis sets such as 6-311+G(2d,p) are commonly employed for this purpose. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The conformational landscape of this molecule would be explored by rotating the single bonds, particularly the C-C bond between the thiophene ring and the acetyl group, and the bonds within the octynyl chain. This exploration helps identify various low-energy conformers and understand the molecule's flexibility. The planarity between the thiophene ring and the acetyl group is a key aspect, as it influences the electronic conjugation. Studies on related thienyl-containing β-diketones have highlighted the importance of such conformational preferences. core.ac.ukajol.info

Table 2: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~ 1.22 Å |

| C-C (acetyl) | ~ 1.51 Å | |

| C-S (thiophene) | ~ 1.72 Å | |

| C≡C (alkyne) | ~ 1.21 Å | |

| Bond Angle | Thiophene-C-C (acetyl) | ~ 120° |

| C-C-O (acetyl) | ~ 121° | |

| Dihedral Angle | S-C-C=O | ~ 180° (for planar conformer) |

Note: These are typical bond lengths and angles for similar functional groups and are provided for illustrative purposes.

Vibrational Frequency Computations for Spectroscopic Data Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. nist.gov These calculations are typically performed after geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates. The results are invaluable for interpreting experimental spectra and assigning specific vibrational modes to the observed bands.

For this compound, characteristic frequencies would be expected for the C=O stretch of the ketone, the C≡C stretch of the alkyne, and various vibrations of the thiophene ring. Comparing the calculated frequencies with experimental IR data for similar compounds like 2-acetylthiophene (B1664040) helps validate the computational model. nih.govnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Ketone | ~ 1670 - 1690 |

| C≡C Stretch | Alkyne | ~ 2100 - 2260 |

| C-H Stretch | Thiophene Ring | ~ 3050 - 3100 |

| C-S Stretch | Thiophene Ring | ~ 600 - 800 |

| C-H Bending | Methyl Group | ~ 1375 - 1450 |

Note: These are general ranges for the specified functional groups.

Mechanistic Studies of Chemical Reactions using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Reaction Barrier Determinations

A key aspect of studying a reaction mechanism computationally is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. Computational methods can be used to locate the TS structure and calculate its energy. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring, computational models can determine the geometries of the transition states and the associated energy barriers. This information is vital for predicting the feasibility and rate of a reaction. For instance, in a nucleophilic addition, the calculation would model the approach of the nucleophile to the carbonyl carbon and the subsequent changes in geometry and energy.

Table 4: Hypothetical Activation Barriers for Reactions of this compound

| Reaction Type | Reactant | Product Type | Predicted Activation Barrier (kcal/mol) |

| Nucleophilic Addition | Hydride (e.g., from NaBH₄) | Secondary Alcohol | ~ 10 - 15 |

| Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺) | Nitro-substituted thiophene | ~ 18 - 25 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from such calculations.

Elucidation of Reaction Energy Profiles and Kinetics

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. The shape of this profile dictates the kinetics of the reaction, indicating whether it is a one-step or multi-step process and identifying the rate-determining step.

For a multi-step reaction involving this compound, each step would have its own transition state and potentially one or more intermediates. Computational studies can map out this entire pathway. For example, in a complex organic transformation, these profiles can help rationalize the observed product distribution by comparing the activation barriers of competing reaction pathways.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

The setup for an MD simulation of this compound would typically involve placing the molecule in a simulated solvent box, often water, to mimic physiological or solution-phase conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

From the MD trajectories, a wealth of information can be extracted to characterize the dynamic conformational behavior. Key analyses would include the distribution of dihedral angles to identify preferred rotational states (rotamers) of the octynyl chain and the acetyl group relative to the thiophene ring. The simulations can also reveal the populations of different conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a chemical reaction.

While specific simulation data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study.

| Dihedral Angle | Major Conformer(s) (°C) | Population (%) |

| C4-C5-C≡C (Thiophene-Octynyl) | 175-180 | 95 |

| C1-C2-C=O (Thiophene-Acetyl) | 0-15, 165-180 | 60, 40 |

| C5-C≡C-C (Octynyl Chain) | 170-180 | 98 |

This table is illustrative and presents hypothetical data based on the expected behavior of similar molecular structures.

Computational Prediction of Structure-Reactivity Relationships

A key aspect of these computational studies is the calculation of various molecular descriptors that correlate with reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other reagents.

Atomic Charges: Calculating the partial charges on each atom can provide further insight into the reactive sites within the molecule.

By analyzing these descriptors, it is possible to predict the most likely sites for electrophilic and nucleophilic attack, as well as the molecule's susceptibility to different types of chemical reactions. For instance, the carbonyl carbon of the acetyl group is expected to be an electrophilic site, while the thiophene ring and the triple bond of the octynyl group could act as nucleophilic centers.

The following table provides an example of the kind of data that would be generated from DFT calculations on this compound.

| Descriptor | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the π-system of the thiophene and octynyl groups. |

| LUMO Energy | -1.8 eV | Suggests the acetyl group is the primary site for electron acceptance. |

| HOMO-LUMO Gap | 4.7 eV | Reflects a moderately stable molecule with predictable reactivity. |

| Most Negative MEP | -0.04 a.u. (on carbonyl oxygen) | Indicates the most likely site for electrophilic attack. |

| Most Positive MEP | +0.03 a.u. (on carbonyl carbon) | Indicates the most likely site for nucleophilic attack. |

This table is illustrative and presents hypothetical data based on the expected outcomes of DFT calculations for a molecule with this structure.

Synthesis and Exploration of Structural Analogs and Derivatives of 1 5 Oct 1 Ynyl 2 Thienyl Ethan 1 One

Systematic Modification of the Oct-1-ynyl Chain

The oct-1-ynyl chain is a significant structural feature that can be readily modified to study the impact of lipophilicity, steric bulk, and electronic properties.

Variation in Alkynyl Chain Length and Branching

The length and branching of the alkynyl chain can be systematically altered by employing different terminal alkynes in the synthesis. The Corey-Fuchs and Seyferth-Gilbert homologation are common methods for preparing a variety of terminal alkynes from aldehydes. This allows for the introduction of chains shorter or longer than the original eight carbons, as well as the incorporation of branched structures. For instance, using 3,3-dimethyl-1-butyne would introduce a sterically demanding tert-butyl group adjacent to the thiophene (B33073) ring. These modifications can significantly impact the molecule's interaction with biological targets or its packing in solid-state materials.

| Terminal Alkyne Used | Resulting Chain Structure | Potential Impact |

|---|---|---|

| 1-Hexyne | Hex-1-ynyl | Decreased lipophilicity |

| 1-Decyne | Dec-1-ynyl | Increased lipophilicity |

| 3-Methyl-1-butyne | 3-Methylbut-1-ynyl | Introduction of branching |

| 3,3-Dimethyl-1-butyne | 3,3-Dimethylbut-1-ynyl (tert-butyl) | Increased steric hindrance |

Incorporation of Additional Heteroatoms or Functional Groups

The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) or functional groups (e.g., hydroxyl, ether, amine) into the alkynyl chain can dramatically alter the compound's polarity, hydrogen bonding capacity, and potential for further chemical reactions. For example, propargyl alcohol or its ether derivatives can be coupled to the thiophene core to introduce a hydroxyl or ether functionality. These modifications are crucial for enhancing solubility in aqueous media or for creating specific interaction points with other molecules.

Derivatization of the Ethanone (B97240) Moiety

The ethanone group is a key reactive site, allowing for a wide range of chemical transformations to produce a diverse library of derivatives. mdpi.com 2-Acetylthiophene (B1664040), a related parent compound, serves as a valuable intermediate for synthesizing various thiophene analogs. mdpi.comwikipedia.orgresearchgate.net

Synthesis of Alcohol, Carboxylic Acid, and Ester Analogs

The ketone of the ethanone moiety can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This transformation introduces a chiral center and a hydrogen bond donor. Further oxidation of the ethanone group, for instance through the haloform reaction, can yield the corresponding carboxylic acid. gatech.edu This introduces an acidic functional group, which can then be converted into a variety of esters through Fischer esterification with different alcohols. gatech.edu These derivatives exhibit a range of polarities and chemical reactivities. For instance, 2-acetylthiophene can be oxidized to 2-thiophene carboxylic acid, which can then be used to prepare various esters. gatech.edu

Formation of Heteroatom-Containing Derivatives (e.g., Oximes, Hydrazones, Semicarbazones)

The carbonyl group of the ethanone moiety readily reacts with nitrogen-based nucleophiles to form C=N double bonds. nih.govaxispharm.comresearchgate.net Reaction with hydroxylamine produces oximes, while hydrazines yield hydrazones, and semicarbazide forms semicarbazones. nih.gov These reactions are often catalyzed by acid and are typically fastest at a pH of approximately 4.5. nih.gov These derivatives are valuable for creating more complex molecular architectures and can serve as ligands for metal coordination.

| Reactant | Resulting Functional Group | General Structure |

|---|---|---|

| Sodium Borohydride (NaBH4) | Secondary Alcohol | R-CH(OH)-CH3 |

| Hypohalite (e.g., NaOBr) | Carboxylic Acid | R-COOH |

| Hydroxylamine (NH2OH) | Oxime | R-C(=NOH)-CH3 |

| Hydrazine (NH2NH2) | Hydrazone | R-C(=NNH2)-CH3 |

| Semicarbazide (NH2NHC(=O)NH2) | Semicarbazone | R-C(=NNHC(=O)NH2)-CH3 |

*R represents the 5-oct-1-ynyl-2-thienyl group.

Substitutions on the Thiophene Ring System

The thiophene ring itself can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties of the entire molecule. masterorganicchemistry.comyoutube.comyoutube.com The existing acetyl and alkynyl groups on the ring will influence the position of the incoming electrophile. The acetyl group is a deactivating, meta-directing group, while the alkynyl group is weakly deactivating. The interplay of these directing effects will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include halogenation (using Cl₂, Br₂, or I₂), nitration (using HNO₃/H₂SO₄), and sulfonation (using SO₃/H₂SO₄). masterorganicchemistry.commsu.edu The introduction of these groups can further serve as handles for subsequent cross-coupling reactions, leading to more complex and diverse structures.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the thiophene ring of 1-(5-oct-1-ynyl-2-thienyl)ethan-1-one can significantly alter its chemical reactivity and physical properties. These modifications are typically achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the thiophene ring: the acetyl group and the oct-1-ynyl group.

The acetyl group is a deactivating, meta-directing group, while the sulfur atom in the thiophene ring is activating and directs electrophilic substitution to the adjacent positions. In 2-substituted thiophenes, electrophilic attack generally occurs at the 5-position. However, in this case, the 5-position is already substituted. Therefore, substitution will be directed to the available positions on the thiophene ring, primarily the 3- and 4-positions. The acetyl group at the 2-position will primarily direct incoming electrophiles to the 4-position, while the alkynyl group at the 5-position will also influence the substitution pattern.

Nitration: The introduction of a nitro group (-NO2), a strong electron-withdrawing group, can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The conditions need to be carefully controlled to avoid oxidation of the thiophene ring.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H), another electron-withdrawing group. This can be accomplished by reacting the compound with fuming sulfuric acid or chlorosulfonic acid.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, which can be either electron-donating or electron-withdrawing depending on their nature. For instance, a methyl group is electron-donating, while a trifluoromethylacetyl group is electron-withdrawing. These reactions are typically catalyzed by Lewis acids such as aluminum chloride or tin tetrachloride. iust.ac.ir

The table below summarizes the expected major products from the introduction of various functional groups to the thiophene ring of this compound.

| Reaction | Reagent/Catalyst | Functional Group Introduced | Expected Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | -NO₂ (nitro) | 4-position |

| Sulfonation | H₂SO₄/SO₃ | -SO₃H (sulfonic acid) | 4-position |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR (acyl) | 4-position |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R (alkyl) | 4-position |

Halogenation and Other Electrophilic Substitutions at Unsubstituted Positions

Halogenation of the thiophene ring introduces halogen atoms (F, Cl, Br, I), which are weakly deactivating but ortho, para-directing in benzene. In the context of the 2,5-disubstituted thiophene ring of this compound, halogenation will occur at the vacant 3- and 4-positions. Thiophene is highly reactive towards electrophilic halogenation, often proceeding readily without a Lewis acid catalyst. iust.ac.ir

Bromination: Bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or acetic acid. The use of NBS allows for controlled monobromination.

Chlorination: Chlorination can be achieved with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Iodination: Iodination can be performed using N-iodosuccinimide (NIS) or a mixture of iodine and a strong oxidizing agent like nitric acid. iust.ac.ir

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), an electron-withdrawing group, onto the thiophene ring. The Vilsmeier reagent is typically prepared from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF). rsc.orgwikipedia.org For electron-rich aromatic compounds like thiophenes, this reaction proceeds under relatively mild conditions. jk-sci.com The formylation is expected to occur at the 4-position.

The following table outlines the conditions and expected products for various electrophilic substitution reactions on this compound.

| Reaction | Reagent | Functional Group Introduced | Expected Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | -Br (bromo) | 4-position |

| Chlorination | N-Chlorosuccinimide (NCS) | -Cl (chloro) | 4-position |

| Iodination | N-Iodosuccinimide (NIS) | -I (iodo) | 4-position |

| Vilsmeier-Haack | POCl₃, DMF | -CHO (formyl) | 4-position |

Design and Synthesis of Derivatives for Advanced Materials Research and Coordination Chemistry

The unique combination of a conjugated thiophene ring, an acetyl group, and an alkynyl moiety makes this compound a promising platform for the design and synthesis of derivatives for advanced materials and coordination chemistry.

For Advanced Materials Research: Thiophene-based compounds are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The conjugated system of this compound can be extended through further cross-coupling reactions at the terminal end of the octynyl group or by introducing other conjugated moieties onto the thiophene ring. For example, Sonogashira coupling with aryl halides can extend the π-conjugation, which is a key factor in determining the electronic and optical properties of organic materials. wikipedia.org The long alkyl chain on the octynyl group can enhance solubility, which is beneficial for solution-based processing of organic electronic devices.

For Coordination Chemistry: The acetyl group in this compound is a key functional handle for creating ligands for coordination chemistry. The carbonyl oxygen can act as a donor atom. Furthermore, the acetyl group can be readily modified to create more complex and multidentate ligands. For example, condensation of the acetyl group with amines or hydrazines can lead to the formation of Schiff base ligands. nih.gov These ligands can then be used to form coordination complexes with various metal ions. The sulfur atom of the thiophene ring can also participate in coordination to certain metal centers. The design of such ligands allows for the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. Thiophene-based ligands have been used to synthesize complexes with applications in catalysis and materials science. nih.govmdpi.com

An example of a synthetic pathway to a bidentate ligand from this compound is the condensation reaction with 2-aminoethanol to form a Schiff base ligand, which can coordinate to metal ions through the imine nitrogen and the hydroxyl oxygen.

The table below provides examples of derivative designs and their potential applications.

| Derivative Design | Synthetic Strategy | Potential Application |

| Extended π-conjugated system | Sonogashira coupling of the terminal alkyne with an aryl halide | Organic electronics (OFETs, OLEDs) |

| Bidentate Schiff base ligand | Condensation of the acetyl group with a primary amine containing another donor group (e.g., 2-aminoethanol) | Coordination chemistry, catalysis |

| Thiophene-based polymer | Polymerization through the thiophene ring or the alkyne group | Conductive polymers, sensors |

Q & A

Q. What are the established synthetic methodologies for 1-(5-Oct-1-ynyl-2-thienyl)ethan-1-one, and how are reaction conditions optimized for yield and purity?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Sonogashira coupling) between thiophene derivatives and terminal alkynes. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with copper iodide as a co-catalyst enhance coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (N₂ or Ar) minimize side reactions .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thienyl and octynyl moieties. HSQC and HMBC correlations resolve connectivity ambiguities, particularly for the acetyl and alkyne groups .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. Refinement using SHELXL software ensures accuracy, with residual factors (R) < 0.06 indicating high reliability .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address inconsistencies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Discrepancies often arise from solvent effects, dynamic processes, or computational approximations. Methodological strategies include:

- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values using solvent models (e.g., PCM for DMSO) .

- Dynamic NMR : Variable-temperature studies identify conformational exchange broadening in the thienyl or alkyne regions .

- 2D NMR validation : Use NOESY or ROESY to detect spatial proximities that computational models may overlook .

Q. What approaches are effective in determining the crystal structure of this compound using X-ray diffraction and SHELX refinement?

- Crystal growth : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals. Monitor crystal morphology to avoid twinning .

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption corrections (e.g., SADABS) improve data accuracy .

- Refinement protocols : SHELXL-97 iteratively refines positional and anisotropic displacement parameters. Validate with Fo/Fc maps to locate hydrogen atoms and assess thermal motion .

Q. What mechanistic insights explain the influence of the oct-1-ynyl substituent on the compound's electronic properties and reactivity?

- Electron-withdrawing effects : The acetyl group polarizes the thienyl ring, while the octynyl chain introduces steric bulk. Cyclic voltammetry (CV) reveals reduced electron density at the thienyl sulfur .

- Reactivity in cross-coupling : The alkyne terminus acts as a nucleophile in Pd-catalyzed reactions. Substituent orientation (cis/trans) impacts regioselectivity in further functionalization .

- Computational modeling : HOMO-LUMO gaps calculated via Gaussian09 correlate with observed photophysical properties (e.g., UV-Vis absorption maxima) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.